molecular formula C29H25N5O4S2 B2446502 N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476643-89-7

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No. B2446502
CAS RN: 476643-89-7
M. Wt: 571.67
InChI Key: CECGGAHVRKEJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Thiazoles, which are part of the structure of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide” are not available, thiazoles in general have been found to participate in a variety of reactions .

Scientific Research Applications

Industrial Waste Treatment

N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) has been utilized in environmental chemistry, particularly for treating industrial wastes. A study by Zargoosh et al. (2015) synthesized DPD and modified the surface of Fe3O4 nanoparticles with it, creating a magnetic nanoadsorbent. This adsorbent demonstrated high efficiency in removing Zn2+ and Cd2+ ions from industrial wastes, with maximum adsorption capacities of 149.2 mg g−1 and 112.4 mg g−1, respectively (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Antimicrobial Applications

In the field of biochemistry, N2,N6-bis(thiazol-2-yl)pyridine-2,6-dicarboxamide and its derivatives have been investigated for their antimicrobial properties. Kumar et al. (2020) synthesized a ligand similar to DPD and formed complexes with metals like Cu, Ni, and Fe. These complexes exhibited moderate antimicrobial activity against various bacterial strains (Kumar, Singh, Agarwal, & Kumar, 2020).

Heterometallic Coordination Polymers

In materials science, heterometallic coordination polymers involving ligands like DPD have been synthesized and studied for their potential in catalysis. Bansal et al. (2015) used a metalloligand similar to DPD for synthesizing coordination polymers with metals like Co, Zn, Cd, and Hg. These polymers showed promise as reusable heterogeneous catalysts for various organic reactions (Bansal, Pandey, Hundal, & Gupta, 2015).

Synthesis of Complexes and Catalytic Applications

DPD derivatives have been used in the synthesis of metal complexes with applications in catalysis. For example, Sheng-Gui Liu et al. (2017) synthesized a ruthenium complex based on a DPD derivative, which showed efficacy in catalyzing the oxidation of specific alcohols using H2O2 (Sheng-Gui Liu, Pan, Su, Li, & Ni, 2017).

properties

IUPAC Name

2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECGGAHVRKEJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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